tert-Butyl 4-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-13(9-15)6-4-10(14)5-7-13/h10,15H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKLGNNNELLHMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC1CC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(hydroxymethyl)-2-azabicyclo[222]octane-2-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core structure. The final step involves esterification with tert-butyl alcohol under acidic conditions to yield the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its purest form.
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl 4-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxymethyl group to a carboxyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxylate group to an alcohol.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding alcohol derivative.
Substitution: The major product is the substituted derivative with the incoming nucleophile replacing the hydroxymethyl group.
Scientific Research Applications
Pharmaceutical Applications
tert-Butyl 4-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is primarily recognized for its potential in pharmaceutical formulations, particularly in the treatment of central nervous system (CNS) disorders.
Case Study: CNS Disorder Treatment
A patent (US5240935A) describes various substituted derivatives of 2-azabicyclo[2.2.2]octane, including this compound, highlighting its efficacy in treating conditions such as depression and anxiety disorders. The compound acts as a modulator of neurotransmitter systems, which can lead to improved therapeutic outcomes for patients suffering from these ailments .
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex heterocyclic compounds. Its bicyclic structure allows for various modifications that can lead to new derivatives with potentially enhanced biological activities.
Synthetic Route Example
A typical synthetic route involves:
- Starting Material : tert-butylamine.
- Reagents : Formaldehyde for hydroxymethylation.
- Reaction Conditions : Controlled temperatures to facilitate cyclization and subsequent functionalization.
The resulting derivatives can be screened for biological activity, expanding the library of compounds available for drug discovery.
Biological Research Applications
Research studies have also investigated the biological activities of this compound, focusing on its interaction with various biological targets.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against certain cancer cell lines, suggesting potential applications in oncology. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Summary Table of Applications
Mechanism of Action
The mechanism by which tert-Butyl 4-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing the natural substrate from binding and thus inhibiting the enzyme's activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between the target compound and its analogs:
Key Research Findings
Ring Size Effects :
- Compounds with the [2.2.2]octane system (e.g., target compound) exhibit greater conformational stability and lower ring strain compared to [2.2.1]heptane analogs. This stability enhances their utility in medicinal chemistry for maintaining rigid pharmacophores .
- The [2.2.1]heptane derivatives (e.g., tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate) show higher reactivity in ring-opening reactions due to increased strain .
Functional Group Impact :
- Hydroxymethyl vs. Hydroxyl/Oxo : The hydroxymethyl group in the target compound provides a primary alcohol for further modifications (e.g., oxidation to carboxylic acids or esterification), whereas hydroxyl or oxo groups limit such versatility .
- Stereochemical Influence : Stereospecific derivatives like (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate are critical for enantioselective synthesis in drug development .
Synthetic Applications: The Boc-protected amines in these bicyclic systems are stable under basic conditions, making them ideal intermediates in multi-step syntheses . LiAlH4 reduction of oxo derivatives (e.g., tert-Butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate) yields amino alcohols, a common strategy for functional group interconversion .
Biological Activity
Tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS Number: 2306265-70-1) is a bicyclic compound that has garnered attention in medicinal chemistry due to its structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, and applications in drug discovery.
- Molecular Formula : C13H23NO3
- Molar Mass : 241.331 g/mol
- Structure : The compound features a bicyclic structure which is characteristic of azabicyclo compounds, contributing to its unique biological properties.
Biological Activity Overview
The biological activity of this compound is primarily associated with its interactions with various biological pathways and potential therapeutic applications.
Pharmacological Effects
- Antiviral Activity : Compounds with similar bicyclic structures have been investigated for their antiviral properties. The dihydroxylated derivatives of bicyclic compounds have shown efficacy as antiviral agents, suggesting that this compound may possess similar properties .
- Neuroprotective Effects : Research indicates that bicyclic β-amino acids can influence neurotransmitter levels in the brain, potentially offering neuroprotective benefits. This property may extend to the subject compound, making it a candidate for further studies in neurodegenerative diseases .
- Inhibition of Amino Acid Transporters : Some studies suggest that related compounds can selectively inhibit amino acid transporters, which are critical in various metabolic processes and could be linked to cancer cell growth suppression .
Synthesis and Transformations
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis typically begins with commercially available precursors that undergo multiple reaction steps including esterification and cyclization.
-
Key Reactions :
- Esterification reactions to introduce the tert-butyl group.
- Cyclization reactions forming the bicyclic structure, which is crucial for its biological activity.
Case Study 1: Antiviral Screening
A study conducted on related bicyclic compounds demonstrated significant antiviral activity against various viruses at concentrations as low as 50 μM. The compound's structure was hypothesized to enhance binding affinity to viral proteins, thus inhibiting their function .
Case Study 2: Neurotransmitter Modulation
Research on structurally similar compounds has shown that they can modulate neurotransmitter levels in vitro, affecting pathways linked to mood disorders and neurodegenerative diseases. This suggests that this compound could be explored for therapeutic applications in conditions like depression or Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing tert-Butyl 4-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate?
- Methodological Answer : Synthesis typically involves ring-closing strategies using bicyclo[2.2.2]octane scaffolds. For example, tert-butyl-protected azabicyclo compounds are synthesized via intramolecular cyclization reactions, often employing catalysts like palladium or nickel for stereochemical control. Key steps include protecting group strategies (e.g., tert-butoxycarbonyl (Boc) groups) and hydroxymethyl functionalization via post-cyclization oxidation or substitution . Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) is standard for assessing purity (>97% as per pharmacopeial standards) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with characteristic signals for the bicyclo[2.2.2]octane ring (δ 1.2–2.8 ppm for bridgehead protons) and tert-butyl groups (δ 1.4 ppm). Mass spectrometry (ESI-MS or HRMS) validates molecular weight (e.g., expected [M+H]⁺ ~283.3 g/mol) .
Q. What are the solubility properties of this compound in common laboratory solvents?
- Methodological Answer : Solubility screening in polar aprotic solvents (e.g., DMSO, DMF) and halogenated solvents (e.g., chloroform) is recommended. For bicyclo[2.2.2]octane derivatives, solubility often correlates with substituent polarity; the hydroxymethyl group enhances solubility in methanol or ethanol compared to non-polar analogs. Turbidimetry or dynamic light scattering (DLS) can quantify solubility limits .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of bicyclo[2.2.2]octane derivatives?
- Methodological Answer : Stereochemical control relies on chiral auxiliaries or asymmetric catalysis. For example, using (R)- or (S)-BINAP ligands with palladium catalysts can induce enantioselective cyclization. Computational modeling (DFT or MD simulations) predicts transition states to optimize reaction conditions. Post-synthesis, chiral HPLC or X-ray crystallography validates stereochemistry . Contradictions in reported yields (e.g., 60–85%) may arise from solvent polarity or catalyst loading variations, necessitating Design of Experiments (DoE) approaches .
Q. What strategies resolve conflicting data on the stability of this compound under acidic or basic conditions?
- Methodological Answer : Stability studies under varying pH (1–14) and temperatures (25–60°C) using accelerated degradation protocols (ICH Q1A guidelines) identify degradation pathways. For instance, the Boc group is labile under acidic conditions, requiring neutral pH for storage. Conflicting data may stem from impurities (e.g., residual acids in synthesis); thus, Karl Fischer titration ensures low water content (<0.1%) to prevent hydrolysis .
Q. How can researchers optimize reaction yields for large-scale synthesis (>10 g) of this compound?
- Methodological Answer : Scale-up requires process intensification:
- Mixing Efficiency : Use continuous-flow reactors to enhance mass transfer in cyclization steps.
- Catalyst Recovery : Immobilized catalysts (e.g., silica-supported Pd) reduce metal leaching.
- Purification : Simulated moving bed (SMB) chromatography improves throughput compared to traditional column methods.
Yield discrepancies between small- and large-scale batches often arise from heat transfer limitations; jacketed reactors with precise temperature control mitigate this .
Q. What computational methods predict the reactivity of this compound in drug discovery applications?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets (e.g., enzymes with hydrophobic active sites). Machine learning models (e.g., QSAR) trained on bicyclo[2.2.2]octane datasets optimize substituent effects on bioavailability .
Contradiction Analysis and Troubleshooting
Q. How should researchers address inconsistencies in reported synthetic routes for bicyclo[2.2.2]octane derivatives?
- Methodological Answer : Cross-validate literature methods using reaction monitoring (e.g., in-situ IR or Raman spectroscopy) to identify critical intermediates. For example, discrepancies in cyclization efficiency may arise from trace metal impurities; inductively coupled plasma mass spectrometry (ICP-MS) detects catalyst residues. Collaborative reproducibility studies (e.g., inter-lab comparisons) clarify optimal conditions .
Q. What analytical techniques differentiate between isomeric byproducts in the synthesis of this compound?
- Methodological Answer : Chiral stationary phase HPLC (CSP-HPLC) or supercritical fluid chromatography (SFC) resolves enantiomers. 2D NMR (COSY, NOESY) identifies spatial proximities unique to each isomer. X-ray crystallography provides definitive structural confirmation but requires high-purity crystals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
